Chlozolinate

Vue d'ensemble

Description

Chlozolinate, also known as dithis compound, is a dicarboximide fungicide that was primarily used as a foliar spray to control fungal diseases such as Botrytis, Sclerotinia, and Monilia species. It is characterized by its low aqueous solubility and moderate toxicity to biodiversity. This compound is not considered volatile and is not persistent in soil systems, making it less likely to leach into groundwater .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chlozolinate is synthesized through a multi-step chemical process. The key steps involve the formation of an oxazolidine ring and the introduction of dichlorophenyl and carboxylate groups. The reaction typically starts with the condensation of ethyl oxalyl chloride with 3,5-dichloroaniline to form an intermediate, which is then cyclized to produce the oxazolidine ring. The final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Chlozolinate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various degradation products.

Photodegradation: Exposure to sunlight (λ ≥ 290 nm) results in significant photolysis of this compound, transforming it into different photoproducts.

Hydrolysis: In aqueous environments, this compound can hydrolyze, especially under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Photodegradation: Simulated sunlight or UV light is used to induce photolysis.

Hydrolysis: Acidic or basic solutions are used to study the hydrolysis of this compound.

Major Products Formed:

Oxidation: Various oxidized derivatives of this compound.

Photodegradation: Multiple photoproducts, which may include simpler organic compounds.

Hydrolysis: Hydrolyzed products such as carboxylic acids and amines.

Applications De Recherche Scientifique

Chemical Profile

- Chemical Name : Chlozolinate

- Chemical Formula : C13H11Cl2NO5

- CAS Number : 84332-86-5

- Properties : It is an oxazolidine compound known for its protective and curative action against fungal pathogens.

Agricultural Applications

This compound is primarily utilized as a fungicide in various crops. Its applications include:

- Foliar Spray : Effective against Botrytis spp., Sclerotinia spp., and Monilia spp. in ornamentals, vegetables, and fruits.

- Soil Drench : Used to combat soil-borne pathogens in crops such as pome and stone fruits, as well as strawberries .

Efficacy Studies

Research has demonstrated the efficacy of this compound in controlling fungal diseases. For instance, a study showed that this compound effectively reduced disease incidence in strawberries when applied as a foliar spray .

Environmental Impact

This compound's environmental behavior has been studied to assess its persistence and degradation in ecosystems:

- Photodegradation : this compound undergoes photodegradation in aquatic environments. Studies indicate that its degradation rate varies with the presence of sensitizers like humic substances and acetone, affecting its half-life significantly .

- Residue Analysis : Research highlights the presence of this compound residues in water bodies, raising concerns about its ecological impact. Analytical methods have been developed to monitor these residues effectively .

Toxicological Studies

Toxicological assessments of this compound have focused on its endocrine-disrupting potential:

- A study involving Japanese quail indicated that this compound did not produce significant endocrine toxicity at doses up to 100 mg/kg/day. This suggests a relatively low risk for maternal or fetal endocrine disruption compared to other fungicides like iprodione .

| Study Parameter | This compound | Iprodione |

|---|---|---|

| Dose (mg/kg/day) | 100 | 100 |

| Endocrine Toxicity | None | None |

Case Study 1: Strawberry Crop Protection

A field trial was conducted to evaluate the effectiveness of this compound as a foliar treatment against Botrytis fruit rot in strawberries. The results indicated a significant reduction in disease severity compared to untreated controls, showcasing its potential for enhancing crop yield and quality.

Case Study 2: Aquatic Residue Monitoring

A monitoring study assessed the presence of this compound residues in local water bodies post-application. The findings revealed detectable levels of this compound, prompting further investigation into its ecological effects and the need for regulatory measures.

Mécanisme D'action

Chlozolinate exerts its fungicidal effects by inhibiting the growth and development of fungal pathogens. It disrupts the cell membrane integrity and interferes with essential metabolic processes within the fungal cells. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect the synthesis of nucleic acids and proteins in fungi .

Comparaison Avec Des Composés Similaires

Chlozolinate belongs to the oxazole fungicide group, which includes compounds such as:

- Hymexazol

- Drazoxolon

- Vinclozolin

- Oxadixyl

- Famoxadone

Comparison:

- Hymexazol: Similar to this compound, hymexazol is used as a fungicide but has a different mode of action, primarily affecting the synthesis of nucleic acids.

- Vinclozolin: Another dicarboximide fungicide, vinclozolin is used to control similar fungal diseases but has a higher risk of developing resistance.

- Oxadixyl: This fungicide is used for systemic control of downy mildew and has a different chemical structure compared to this compound.

- Famoxadone: A newer fungicide with a broader spectrum of activity and a different mode of action, targeting mitochondrial respiration in fungi .

This compound’s uniqueness lies in its specific activity against certain fungal pathogens and its relatively low environmental persistence compared to some of its counterparts.

Activité Biologique

Chlozolinate, a chlorinated aromatic compound with the molecular formula C₁₃H₁₁Cl₂NO₅, is primarily recognized for its role as a systemic fungicide in agricultural applications. This article delves into the biological activity of this compound, highlighting its antifungal properties, potential endocrine-disrupting effects, environmental behavior, and relevant case studies.

Antifungal Properties

This compound exhibits significant antifungal activity against various pathogens, particularly those affecting crops. Its systemic action allows for both protective and curative effects against fungal diseases caused by genera such as Botrytis , Sclerotinia , and Monilia . Research indicates that this compound disrupts cellular processes in fungi, inhibiting growth and preventing the spread of pathogens in treated plants.

Comparative Analysis of Fungicides

The following table summarizes the characteristics of this compound compared to other fungicides:

| Compound Name | Molecular Formula | Functionality | Unique Features |

|---|---|---|---|

| This compound | C₁₃H₁₁Cl₂NO₅ | Systemic fungicide | Effective against specific fungal pathogens |

| Vinclozolin | C₁₄H₁₃ClN₂O₃ | Systemic fungicide | Known for antiandrogenic properties |

| Imazalil | C₁₃H₁₃ClN₂O₂ | Antifungal agent | Primarily used on post-harvest fruits |

| Propiconazole | C₁₄H₁₈ClN₃O₂ | Broad-spectrum fungicide | Inhibits ergosterol synthesis |

This compound's unique structure contributes to its specific action against certain fungal pathogens while maintaining stability in various environmental conditions.

Endocrine Disruption Potential

Research has indicated that this compound may exhibit anti-androgenic effects, which could interfere with testosterone function in mammals. This aspect raises concerns regarding its potential as an endocrine disruptor, necessitating further investigation into its long-term health impacts on wildlife and humans .

A study highlighted the effects of similar antiandrogenic fungicides on behavioral development in rats, suggesting that exposure during critical developmental periods can lead to significant alterations in hormone-mediated behaviors .

Environmental Behavior

This compound's environmental behavior is crucial for understanding its ecological impact. Studies have shown that it has low aqueous solubility and is not considered volatile, leading to a low risk of leaching into groundwater. However, it can degrade under certain conditions, with photodegradation rates influenced by factors such as sunlight exposure and the presence of sensitizers like humic substances .

Photodegradation Kinetics

The following table presents kinetic parameters for the photodegradation of this compound under various conditions:

| Condition | Half-Life (hr) | Kinetic Constant (hr⁻¹) | Determination Coefficient (r²) |

|---|---|---|---|

| Deionized Water | 34.66 | 0.02 | 0.1077 |

| Deionized Water + Acetone | 6.44 | 0.1077 | 0.0714 |

| Deionized Water + Humic Substances | 9.71 | Not reported | Not reported |

These findings indicate that this compound degrades more rapidly in the presence of specific organic compounds, which is important for assessing its environmental persistence and potential bioaccumulation risks .

Case Studies and Research Findings

Several case studies have examined the implications of this compound exposure on health and the environment:

- Endocrine Disruption : A study on endocrine-disrupting chemicals highlighted the potential risks associated with compounds like this compound, emphasizing the need for careful monitoring and regulation due to their complex effects on hormonal systems .

- Agricultural Impact : Research focused on agricultural applications demonstrated that this compound effectively controls fungal diseases in crops, contributing to improved yield and quality.

- Environmental Monitoring : Ongoing studies are developing analytical methods for detecting this compound residues in environmental samples, which are crucial for understanding exposure risks and implementing remediation strategies .

Propriétés

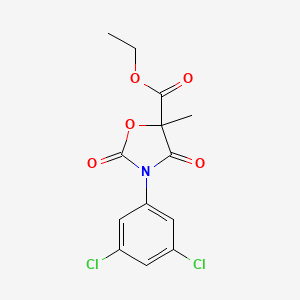

IUPAC Name |

ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO5/c1-3-20-11(18)13(2)10(17)16(12(19)21-13)9-5-7(14)4-8(15)6-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUYEXXAGBDLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058197 | |

| Record name | Chlozolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84332-86-5, 72391-46-9 | |

| Record name | Chlozolinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84332-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlozolinate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072391469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlozolinate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084332865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlozolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxooxazolidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOZOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YW05QFN1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.